molecular formula C10H6ClF3O2 B3034120 2-Chloro-5-(trifluoromethyl)cinnamic acid CAS No. 1386504-00-2

2-Chloro-5-(trifluoromethyl)cinnamic acid

Cat. No.: B3034120
CAS No.: 1386504-00-2
M. Wt: 250.6 g/mol
InChI Key: BRSLZIOZUPZJMY-DAFODLJHSA-N
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Description

2-Chloro-5-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2 and a molecular weight of 250.6 g/mol It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group on the aromatic ring

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)cinnamic acid has several scientific research applications:

Safety and Hazards

2-Chloro-5-(trifluoromethyl)cinnamic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that cinnamic acid derivatives often exert their activity through plasma membrane disruption, nucleic acid and protein damage .

Mode of Action

Cinnamic acid, a related compound, has been reported to exert its activity through plasma membrane disruption, nucleic acid and protein damage . This suggests that 2-Chloro-5-(trifluoromethyl)cinnamic acid may have a similar mode of action.

Result of Action

Cinnamic acid derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . It’s possible that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is considered hazardous and can cause skin irritation . . These factors could potentially affect how the compound interacts with its environment and its overall efficacy.

Preparation Methods

The synthesis of 2-Chloro-5-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(E)-3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSLZIOZUPZJMY-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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